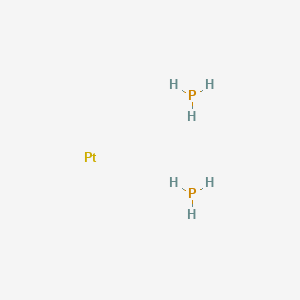
Phosphane--platinum (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphane–platinum (2/1) is a coordination compound consisting of two phosphane ligands bound to a platinum center. This compound is notable for its applications in various fields, including catalysis, materials science, and medicinal chemistry. The unique properties of phosphane ligands, such as their electronic and steric tunability, make them valuable in modulating the reactivity and stability of the platinum center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphane–platinum (2/1) can be synthesized through several methods. One common approach involves the reaction of a platinum precursor, such as platinum(II) chloride, with phosphane ligands under controlled conditions. The reaction typically occurs in a solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate ligand exchange .
Industrial Production Methods
In an industrial setting, the production of phosphane–platinum (2/1) may involve large-scale reactions using similar principles. The process would be optimized for efficiency, yield, and purity, often employing automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphane–platinum (2/1) undergoes various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states, often using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can revert the platinum center to lower oxidation states, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, hydrazine.
Substitution: Halides (e.g., chloride, bromide), other phosphines (e.g., triphenylphosphine).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-valent platinum complexes, while substitution reactions can produce a variety of phosphane-platinum derivatives .
Applications De Recherche Scientifique
Phosphane–platinum (2/1) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of phosphane–platinum (2/1) involves its interaction with molecular targets, such as DNA in biological systems. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This disruption of cellular processes ultimately triggers apoptosis in cancer cells . In catalytic applications, the phosphane ligands modulate the electronic properties of the platinum center, enhancing its reactivity and selectivity in various chemical reactions .
Comparaison Avec Des Composés Similaires
Phosphane–platinum (2/1) can be compared with other similar compounds, such as:
Phosphane–palladium (2/1): Similar in structure but with palladium as the central metal.
Phosphane–rhodium (2/1): Another analogous compound with rhodium as the central metal.
List of Similar Compounds
- Phosphane–palladium (2/1)
- Phosphane–rhodium (2/1)
- Phosphane–iridium (2/1)
Phosphane–platinum (2/1) stands out due to its specific reactivity and applications, particularly in medicinal chemistry and catalysis, where its properties are finely tuned by the phosphane ligands .
Propriétés
Numéro CAS |
76830-85-8 |
|---|---|
Formule moléculaire |
H6P2Pt |
Poids moléculaire |
263.08 g/mol |
Nom IUPAC |
phosphane;platinum |
InChI |
InChI=1S/2H3P.Pt/h2*1H3; |
Clé InChI |
MOMBDEKAHNYXTA-UHFFFAOYSA-N |
SMILES canonique |
P.P.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



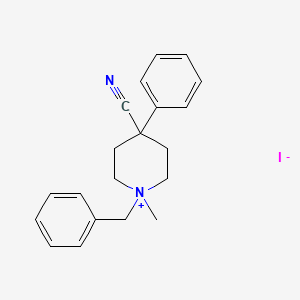
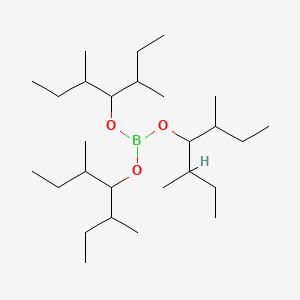
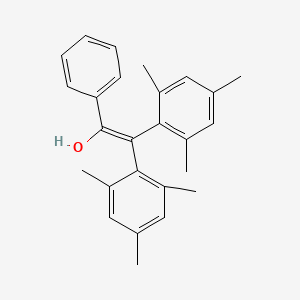

![4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]-](/img/structure/B14447657.png)
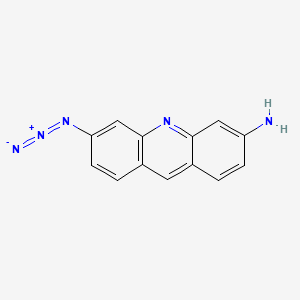
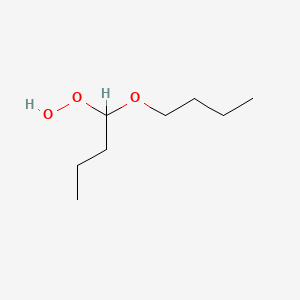

![Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester](/img/structure/B14447685.png)
![N-[3-(Bis{2-[(prop-2-en-1-yl)oxy]ethyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B14447693.png)


![2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid](/img/structure/B14447706.png)
